molecular formula C12H14N2 B3210364 1-(3-Aminophenyl)cyclopentane-1-carbonitrile CAS No. 1067192-38-4

1-(3-Aminophenyl)cyclopentane-1-carbonitrile

Cat. No.: B3210364
CAS No.: 1067192-38-4
M. Wt: 186.25 g/mol
InChI Key: QHBLQEJWJAYRBK-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)cyclopentane-1-carbonitrile is a cyclopentane derivative featuring a carbonitrile group at the 1-position and a 3-aminophenyl substituent. This compound combines the steric effects of the cyclopentane ring with the electronic properties of the amino and nitrile groups, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry.

Properties

IUPAC Name

1-(3-aminophenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBLQEJWJAYRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271362
Record name 1-(3-Aminophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067192-38-4
Record name 1-(3-Aminophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067192-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Aminophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and cyclopentanone.

    Reduction and Cyclization: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 3-aminobenzaldehyde is then subjected to a cyclization reaction with cyclopentanone under acidic conditions to form the desired cyclopentane ring.

    Nitrile Formation:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Aminophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Aminophenyl)cyclopentane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(4-Aminophenyl)cyclopentanecarbonitrile

  • Structure: The amino group is at the para position on the phenyl ring.
  • Applications: Used in research chemicals and as intermediates for sulfonamide inhibitors .
  • Data: Property 1-(3-Aminophenyl)cyclopentane-1-carbonitrile 1-(4-Aminophenyl)cyclopentanecarbonitrile Molecular Formula C₁₂H₁₃N₂ C₁₂H₁₃N₂ Molecular Weight (g/mol) 185.25 185.25 Key Applications Pharmaceutical intermediates Research chemicals, inhibitor synthesis

Substituted Phenyl Derivatives

a) 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
  • Structure: Methoxy group replaces the amino group at the para position.
  • Key Differences: Electronic Effects: The methoxy group is electron-donating via resonance, contrasting with the amino group’s dual electron-donating (resonance) and withdrawing (inductive) effects. Physical Properties: Boiling point reported at 145°C (1 Torr), suggesting lower polarity compared to amino-substituted analogs .
b) 1-(2-Nitrophenyl)cyclopentane-1-carbonitrile
  • Structure : Nitro group at the ortho position.
  • Key Differences: Reactivity: The nitro group’s strong electron-withdrawing nature reduces nucleophilicity, making this compound less reactive in SNAr (nucleophilic aromatic substitution) compared to the amino derivative. Molecular Weight: 216.24 g/mol (vs. 185.25 g/mol for the target compound) .

Halogenated and Functionalized Derivatives

a) 1-(chloromethyl)cyclopentane-1-carbonitrile
  • Structure : Chloromethyl substituent on the cyclopentane ring.
  • Key Differences :
    • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, offering pathways for further functionalization (e.g., coupling or polymerization) .
    • Molecular Weight : 143.62 g/mol, significantly lower due to the absence of the phenyl group.
b) 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile
  • Structure : Cyclohexane ring with fluoro and methoxy substituents.
  • Key Differences :
    • Steric Effects : The cyclohexane ring introduces greater conformational flexibility compared to cyclopentane.
    • Applications : Used in multi-step syntheses of bioactive molecules .

Biological Activity

1-(3-Aminophenyl)cyclopentane-1-carbonitrile, a compound with the CAS number 1067192-38-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentane ring substituted with an amino group and a carbonitrile functional group. This unique arrangement may contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer activity by inhibiting fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis in cancer cells. Inhibition of FASN can lead to reduced proliferation of cancer cells and may enhance apoptosis (programmed cell death) in certain cancer types .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerFASN InhibitionDecreased cell proliferation, increased apoptosis
Colon CancerLipid Metabolism DisruptionInhibition of cell growth and migration

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties . Preliminary studies suggest that it may possess activity against various bacterial strains, potentially through disruption of bacterial membrane integrity or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity ObservedMechanism
E. coliModerateMembrane disruption
S. aureusStrongMetabolic interference

The biological activity of this compound is primarily attributed to its ability to interact with FASN . By inhibiting this enzyme, the compound disrupts lipid metabolism, which is vital for cancer cell survival and proliferation. Additionally, its structural features allow it to engage in nucleophilic interactions with various biomolecules, further enhancing its therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
  • Case Study 2 : A study on colon cancer cells demonstrated that the compound effectively inhibited cell migration and invasion, indicating its role in preventing metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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